Ile-Met
Overview
Description
Isoleucine-Methionine, commonly referred to as Ile-Met, is a dipeptide composed of the amino acids isoleucine and methionine. These amino acids are essential components of proteins and play crucial roles in various biological processes. Isoleucine is a branched-chain amino acid, while methionine contains a sulfur atom, making it unique among amino acids. The combination of these two amino acids in a dipeptide form can have significant implications in biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ile-Met typically involves the coupling of isoleucine and methionine using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the methionine residue.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform the synthesis with high efficiency and reproducibility. The purification of the synthesized dipeptide is typically achieved through high-performance liquid chromatography (HPLC), which ensures the removal of any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Ile-Met can undergo various chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The oxidized forms of methionine can be reduced back to methionine using reducing agents such as dithiothreitol (DTT).
Substitution: The amino and carboxyl groups in the dipeptide can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regeneration of methionine from its oxidized forms.
Substitution: Formation of acylated or other substituted derivatives of this compound.
Scientific Research Applications
Ile-Met has several applications in scientific research, including:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein structure and function, particularly in the context of methionine oxidation and reduction.
Medicine: Explored for its potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ile-Met involves its interaction with various molecular targets and pathways. Methionine residues in proteins can undergo oxidation, which can affect protein function and stability. The reduction of oxidized methionine by enzymes such as methionine sulfoxide reductases plays a crucial role in maintaining protein function. Additionally, the presence of isoleucine can influence the hydrophobic interactions within proteins, affecting their folding and stability.
Comparison with Similar Compounds
Ile-Met can be compared with other dipeptides containing isoleucine or methionine, such as:
Isoleucine-Alanine (Ile-Ala): Lacks the sulfur atom present in methionine, resulting in different chemical reactivity.
Methionine-Valine (Met-Val): Contains a branched-chain amino acid like isoleucine but with different hydrophobic properties.
Leucine-Methionine (Leu-Met): Similar to this compound but with leucine instead of isoleucine, leading to differences in hydrophobic interactions.
The uniqueness of this compound lies in the combination of a branched-chain amino acid and a sulfur-containing amino acid, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-4-7(2)9(12)10(14)13-8(11(15)16)5-6-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYOFUHICRWDGA-CIUDSAMLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.